1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1,1-di(butan-2-yl)-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-13(4)19(14(5)7-2)17(20)18-15-11-9-10-12-16(15)21-8-3/h9-14H,6-8H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWPNSXFYHEEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea typically involves the reaction of butan-2-amine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Butan-2-amine+2-ethoxyphenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The table below compares key structural features and molecular properties of 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea with five related compounds from the evidence:
Electronic and Steric Effects
- The two butan-2-yl groups introduce steric bulk, which may reduce metabolic degradation but limit solubility .
- Chlorinated Analogs : The dichlorophenyl group in increases electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors. However, chlorine atoms may also elevate toxicity risks .
- Sulfur-Containing Derivatives : Compounds with sulfonyl () or sulfone () groups exhibit higher polarity, improving aqueous solubility and binding to polar active sites .
Pharmacokinetic and Bioactivity Considerations
- Lipophilicity : The branched butan-2-yl groups in the target compound likely enhance membrane permeability compared to analogs with smaller alkyl chains (e.g., ) or polar substituents (e.g., –9).
- Electron-Withdrawing Groups : The trifluoromethyl group in may increase metabolic stability but reduce bioavailability due to heightened hydrophobicity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1,1-Dibutan-2-yl-3-(2-ethoxyphenyl)urea?
Methodological Answer: Synthesis typically involves coupling substituted anilines with isocyanates under controlled conditions. Key steps include:
- Substrate Preparation : React 2-ethoxyaniline with butan-2-yl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Catalysis : Use triethylamine (1.2 equiv) to deprotonate intermediates and enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction yields vary between 60–75% depending on solvent polarity and temperature control .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Compare and spectra with computational predictions (e.g., density functional theory) to validate substituent positions.
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 307.2) confirms molecular weight.
- X-ray Crystallography : For crystalline derivatives, resolve bond angles and torsional strain in the urea moiety .
Q. What solvent systems are compatible with this compound for bioactivity assays?
Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. For in vitro studies:
- Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (≤1% DMSO final concentration).
- Avoid alcohols (e.g., methanol) due to risk of transesterification at the ethoxy group .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across cell lines be resolved?
Methodological Answer: Contradictions often arise from differences in metabolic stability or off-target effects. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., cleavage of the urea bond in hepatic microsomes).
- Target Engagement Assays : Employ thermal shift assays (TSA) to quantify binding affinity to proposed targets (e.g., kinase enzymes).
- Structural Analogs : Compare activity of derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .
Q. What computational models predict the compound’s pharmacokinetic properties?
Methodological Answer: Leverage in silico tools for ADME prediction:
- LogP Calculation : Use Molinspiration or SwissADME (predicted LogP ≈ 3.2) to assess lipophilicity.
- CYP450 Inhibition : Apply Schrödinger’s QikProp to evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4).
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>85% anticipated) .
Q. How does the compound’s stability vary under different pH conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
- Acidic Conditions (pH 1.2) : Rapid hydrolysis of the urea bond observed within 24 hours.
- Neutral/Basic Conditions (pH 7.4–9.0) : Stable for >72 hours. Use HPLC-UV (λ = 254 nm) to monitor degradation kinetics. Buffers with Tris-HCl (pH 7.4) are recommended for long-term storage .
Q. What experimental designs are optimal for assessing enzyme inhibition kinetics?
Methodological Answer: For reversible inhibition studies:
- Michaelis-Menten Analysis : Vary substrate concentrations (0.1–10× ) with fixed inhibitor doses (0–100 µM).
- IC Determination : Fit data to a four-parameter logistic model using GraphPad Prism.
- Preincubation Studies : Differentiate competitive vs. non-competitive inhibition by preincubating enzyme and compound for 30 minutes pre-substrate addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
